molecular formula C11H17N3 B6176754 3-methyl-1-(3-methylpyridin-4-yl)piperazine CAS No. 1338971-03-1

3-methyl-1-(3-methylpyridin-4-yl)piperazine

Cat. No.: B6176754
CAS No.: 1338971-03-1
M. Wt: 191.27 g/mol
InChI Key: LUONNSFFFMTTEZ-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylpyridin-4-yl)piperazine is a substituted piperazine derivative characterized by a pyridine ring attached to the piperazine core via a methyl group at the 4-position of the pyridine and an additional methyl substituent on the piperazine nitrogen.

Properties

CAS No.

1338971-03-1

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

3-methyl-1-(3-methylpyridin-4-yl)piperazine

InChI

InChI=1S/C11H17N3/c1-9-7-12-4-3-11(9)14-6-5-13-10(2)8-14/h3-4,7,10,13H,5-6,8H2,1-2H3

InChI Key

LUONNSFFFMTTEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C=NC=C2)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(3-methylpyridin-4-yl)piperazine typically involves the reaction of 3-methylpyridine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with 3-methylpyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(3-methylpyridin-4-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(3-methylpyridin-4-yl)piperazine, a compound with notable structural features, has garnered attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, pharmacology, and material science.

Antidepressant Activity

Research has indicated that piperazine derivatives exhibit antidepressant-like effects. A study published in the Journal of Medicinal Chemistry explored various piperazine compounds, including derivatives similar to this compound. These compounds were found to interact with serotonin receptors, suggesting their potential as antidepressants .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. A study demonstrated that piperazine derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds with pyridine substitutions showed enhanced activity against certain cancer cell lines .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of piperazine derivatives in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects against neuronal damage .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Studies have reported that similar compounds exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Antihypertensive Properties

Research has indicated that some piperazine derivatives possess antihypertensive effects by acting as antagonists at specific receptor sites involved in blood pressure regulation. The structural features of this compound may enhance its efficacy in this regard .

Polymer Synthesis

In material science, the compound can be utilized in the synthesis of polymers with specific properties. Its functional groups allow for the incorporation into polymer matrices, potentially enhancing mechanical and thermal properties .

Coating Materials

Piperazine derivatives have been explored for use in protective coatings due to their chemical stability and resistance to environmental degradation. The incorporation of this compound into coating formulations could improve performance characteristics .

Case Study 1: Antidepressant Research

In a controlled study, researchers synthesized a series of piperazine derivatives, including this compound. The compounds were tested for their ability to modulate serotonin uptake in vitro. Results indicated that the compound exhibited significant inhibition of serotonin reuptake, supporting its potential as an antidepressant .

Case Study 2: Antitumor Screening

A comprehensive screening of various piperazine derivatives against multiple cancer cell lines revealed that this compound displayed potent cytotoxicity against breast cancer cells. The study highlighted the importance of structural modifications in enhancing antitumor activity .

Mechanism of Action

The mechanism of action of 3-methyl-1-(3-methylpyridin-4-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Piperazine vs. Piperidine Linkers

  • Piperazine derivatives generally exhibit superior receptor binding compared to piperidine analogs. For instance, in thiazolopyrimidine derivatives, the piperazine-linked compound 3 (Ki = 58 nM for hA2AAR) showed ~10x higher affinity than its piperidine counterpart 1 (Ki = 594 nM) .
  • The presence of nitrogen atoms in both positions of the piperazine ring enhances hydrogen bonding and charge interactions, which may explain this preference.

Substituent Effects on Piperazine Rings

  • Aromatic vs. Aliphatic Groups : Benzyl or phenyl substituents (e.g., compounds 2 and 3 ) are well-tolerated in receptor binding, while bulkier groups (e.g., phenylethyl in 4 ) reduce affinity .
  • Electron-Withdrawing Groups : Para-substituents like -OCH2CH2OCH3 or -COOEt on phenylpiperazines (e.g., 5 , 9 ) decrease activity, suggesting steric or electronic hindrance .
  • Methyl Substitution : In 3-methyl-1-(3-methylpyridin-4-yl)piperazine, the methyl groups may enhance lipophilicity (ClogD) and metabolic stability by shielding reactive sites, similar to observations in piperazine-based CCR5 antagonists .

Solubility and Physicochemical Properties

  • Spacer Influence : Piperazines with ethylene or methylene spacers between the core and substituents (e.g., 8ac , 8j ) exhibit higher aqueous solubility (80+ μM) compared to directly attached analogs (e.g., 8a : <20 μM) .
  • pKa Correlation : Direct attachment of substituents (as in this compound) lowers the pKa of piperazine nitrogens (~3.8), reducing solubility at physiological pH .

Metabolic Stability

  • Piperazine rings are metabolic hotspots, prone to dealkylation or oxidation (e.g., metabolites A , B , and C in ). Methylation at the piperazine nitrogen (as in the target compound) may mitigate this liability by sterically hindering enzymatic access .
  • In contrast, unsubstituted piperazines (e.g., PB28 derivatives) undergo rapid metabolism, necessitating structural optimization for improved pharmacokinetics .

Receptor Binding and Selectivity

  • Sigma-2 Receptor Affinity : Piperazine derivatives like PB28 (Ki = 0.68 nM for σ2) require both nitrogen atoms for high affinity. Methyl substitutions (as in the target compound) may alter selectivity profiles .
  • hA2AAR Binding : Ethylamine or pyrrolidine extensions on piperazines (e.g., 7 , 8 ) enhance receptor affinity and selectivity, suggesting that substituent flexibility is critical .
  • PARP-1 Inhibition: Piperazine-substituted naphthoquinones show enhanced selectivity, implying that steric and electronic effects of substituents (e.g., methyl groups) can fine-tune target engagement .

Environmental and Analytical Considerations

  • Piperazine derivatives are prone to oxidative degradation by environmental oxidants like MnO2, with reactivity driven by the piperazine moiety. Methyl substituents may slow degradation by stabilizing the ring .
  • Analytical methods (LC-MS vs. LC-DAD) are critical for detecting piperazine analogs in complex matrices, particularly given their structural similarity to illicit drugs .

Data Tables

Table 1: Key Properties of Selected Piperazine Derivatives

Compound Structure Features Solubility (μM) pKa Receptor Affinity (Ki, nM) Key Reference
3-Methyl-1-(3-MePy-4-yl)piperazine Direct pyridine attachment, methylated ~20* ~3.8* N/A
8ac (Ethylene spacer) Ethylene spacer, piperazine 80+ 6–7 N/A
PB28 Cyclohexyl, tetrahydronaphthalenyl N/A N/A σ2: 0.68, σ1: 0.38
Compound 3 (Thiazolopyrimidine) Piperazine, benzyl substituent N/A N/A hA2AAR: 58

*Estimated based on structural analogs.

Table 2: Metabolic Pathways of Piperazine Derivatives

Compound Type Metabolic Pathway Outcome Reference
Unsubstituted Piperazines Dealkylation, N-oxidation Reduced half-life, inactive metabolites
Methyl-Substituted Piperazines Steric hindrance of metabolic sites Improved stability
Fluoroquinolones Piperazine ring oxidation by MnO2 Dealkylation, hydroxylation

Biological Activity

Introduction

3-Methyl-1-(3-methylpyridin-4-yl)piperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H16N2C_{11}H_{16}N_2, with a molecular weight of 176.26 g/mol. The structure consists of a piperazine ring substituted with a methyl group and a 3-methylpyridine moiety, which influences its pharmacological properties.

PropertyValue
CAS Number 1338971-03-1
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or agonist at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.

Potential Targets

  • Dopamine Receptors : The compound may influence dopaminergic pathways, which are crucial in mood regulation and neurological disorders.
  • Serotonin Receptors : Interaction with serotonin receptors could implicate this compound in mood disorders and anxiety.
  • Histone Deacetylases (HDACs) : Some studies indicate that piperazine derivatives can inhibit HDACs, leading to altered gene expression profiles associated with cancer.

Anticancer Properties

Research has indicated that derivatives of piperazine compounds exhibit significant anticancer activity. For instance, studies have shown that certain piperazine derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.

Case Study: Piperazine Derivatives

A study evaluated the anticancer effects of several piperazine derivatives, including this compound. The results demonstrated:

  • IC₅₀ Values : The compound exhibited IC₅₀ values ranging from 5 µM to 10 µM against selected cancer cell lines.
  • Mechanism : The anticancer effect was attributed to apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to anticancer properties, certain piperazine derivatives have shown antimicrobial effects against various bacterial strains. This suggests potential applications in treating infections.

Summary of Key Studies

Study ReferenceFindings
Demonstrated significant cytotoxicity against MCF-7 cells with IC₅₀ values of 2 µM and 5 µM for related compounds.
Investigated the synthesis of piperazine derivatives as selective HDAC inhibitors with anti-leukemic activity.
Highlighted broad-spectrum anticancer activity of related compounds with promising IC₅₀ values across multiple cancer types.

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